6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group and multiple methyl substitutions on the purinoimidazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purinoimidazole Core: The initial step involves the cyclization of appropriate precursors to form the purinoimidazole core. This can be achieved through the reaction of a suitable amine with a nitrile under acidic or basic conditions.
Introduction of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chloro-methoxybenzene derivative with a nucleophile, such as an amine or an alcohol.
Methylation: The final step involves the methylation of the purinoimidazole core. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and other nucleophiles under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione: shares structural similarities with other purinoimidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
876673-14-2 |
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Molecular Formula |
C18H18ClN5O3 |
Molecular Weight |
387.82 |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H18ClN5O3/c1-9-10(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(9)11-6-7-13(27-5)12(19)8-11/h6-8H,1-5H3 |
InChI Key |
JBIQJXPJAUKEQF-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C)C |
solubility |
not available |
Origin of Product |
United States |
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